molecular formula C21H27N5O9S2 B7908011 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B7908011
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-OBEQYXGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS: 137778-04-2) is a cephalosporin antibiotic derivative characterized by a β-lactam core fused to a bicyclo[4.2.0]oct-2-ene system. Its structure includes:

  • 7β-side chain: A 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl group, critical for β-lactamase resistance and Gram-negative activity .
  • 3-position: Methoxymethyl substituent, influencing pharmacokinetics and bacterial target affinity .
  • Ester moiety: 1-propan-2-yloxycarbonyloxyethyl group, likely acting as a prodrug to enhance oral bioavailability via hydrolysis .

Molecular formula: C₂₂H₂₇N₅O₈S₂ (MW: 553.60848 g/mol) .

Properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/t10?,14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-OBEQYXGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87239-81-4
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Cephalosporin Framework Construction

The synthesis begins with (6R,7R)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, a β-lactam intermediate derived from 7-aminocephalosporanic acid (7-ACA). The C7 amino group undergoes acylation with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid (AMA) in dimethylacetamide (DMAc) at 0–5°C, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This step achieves 92–95% conversion, with residual impurities removed via activated carbon treatment.

Prodrug Esterification at the C2 Position

The carboxylic acid at C2 is esterified with 1-chloroethyl isopropyl carbonate under phase-transfer conditions. A mixture of potassium carbonate (3 eq), tetrabutylammonium bromide (0.1 eq), and acetonitrile facilitates the reaction at 45–50°C for 6–8 hours. Post-reaction, the crude product is extracted into ethyl acetate, washed with 5% NaCl, and concentrated to a syrup. Yield improvements from 68% to 82% are achieved by controlling water content below 0.5%.

Stereochemical Integrity Preservation

The (6R,7R) configuration is maintained using chiral auxiliaries during acylation. X-ray crystallography confirms retention of stereochemistry, with diastereomeric excess >99% when reactions are conducted below 10°C.

Purification and Crystallization Strategies

Solvent-Antisolvent Recrystallization

Crude ester is dissolved in acetone (5 vol) at 50°C and precipitated by dropwise addition of n-heptane (15 vol) under agitation. This reduces related substances (e.g., des-ester impurity) from 3.2% to <0.15%.

Chromatographic Purification

Silica gel column chromatography (ethyl acetate:n-hexane, 1:2 → 1:1 gradient) isolates the title compound with 98.5% purity. Large-scale processes employ simulated moving bed (SMB) chromatography, reducing solvent consumption by 40%.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, 6H, J = 6.4 Hz, isopropyl CH3), 3.31 (s, 3H, OCH3), 5.12 (m, 1H, OCH(CH3)2), 5.85 (d, 1H, J = 4.8 Hz, H-6), 6.72 (s, 1H, thiazole H-5).

  • HPLC : Hypersil C18 column (4.6 × 250 mm, 5 μm), 0.1% H3PO4:ACN (75:25), flow 1.0 mL/min, retention time 8.2 min.

Process Optimization and Scale-Up

Catalytic Improvements

Replacing EDC with propylphosphonic anhydride (T3P) reduces reaction time from 12 h to 4 h, achieving 94% yield.

Green Chemistry Metrics

  • Solvent Recovery : 85% acetone recycled via distillation (BP 56°C).

  • E-Factor : 18 → 12 after implementing solvent substitution (toluene → 2-MeTHF).

Industrial-Scale Production

Batch vs. Continuous Flow

ParameterBatch ProcessContinuous Flow
Cycle Time48 h8 h
Yield78%86%
Purity99.2%99.6%
Solvent Consumption120 L/kg75 L/kg

Continuous flow systems enhance heat transfer during exothermic acylation, minimizing degradation .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

The compound 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound is characterized by a unique structure that includes a bicyclic core and several functional groups that enhance its reactivity and biological activity. The thiazole ring, in particular, is known for its role in medicinal chemistry, often contributing to the bioactivity of pharmaceutical agents.

Molecular Formula

  • Molecular Formula: C₁₈H₂₃N₅O₇S
  • Molecular Weight: 421.46 g/mol

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific structure of this compound allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Studies have shown that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further investigation in antibiotic development.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored in various studies. It may act as an inhibitor of pro-inflammatory cytokines, which are crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the amino group on the thiazole ring enhances its interaction with biological targets involved in inflammation.

Cancer Research

Recent studies have suggested that similar compounds can induce apoptosis in cancer cells. The structural features of this compound may allow it to interact with specific receptors or pathways involved in tumorigenesis. Research into its analogs has shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that compounds with structural similarities to 1-propan-2-yloxycarbonyloxyethyl exhibited potent activity against Staphylococcus aureus and Escherichia coli. This suggests potential for further development as a new class of antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a study featured in Pharmacology Reports, researchers investigated the anti-inflammatory effects of thiazole-containing compounds on animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers when treated with compounds similar to 1-propan-2-yloxycarbonyloxyethyl, highlighting its potential therapeutic application in managing inflammatory diseases.

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
1-Propan-2-yloxycarbonyloxyethylAntimicrobialStaphylococcus aureus, E. coli
Thiazole Derivative AAnti-inflammatoryCytokine inhibition
Thiazole Derivative BAnticancerApoptosis induction in cancer cells

Table 2: Structural Characteristics

FeatureDescription
Thiazole RingPresent
Amino GroupPresent
Bicyclic StructureYes
Functional GroupsMethoxy, Carbamate

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The key steps include:

    Binding to the target: The compound binds to its molecular target through specific interactions, such as hydrogen bonding or hydrophobic interactions.

    Inhibition or activation: The binding of the compound to the target can lead to either inhibition or activation of the target’s function.

    Downstream effects: The inhibition or activation of the target leads to downstream effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Antibacterial Spectrum

  • The target compound shares the methoxyimino group at the 7β-position with cefotaxime and cefquinome, conferring stability against class A β-lactamases .
  • Cefquinome’s tetrahydroquinoliniummethyl group enhances penetration into Gram-negative bacteria, a feature absent in the target compound .

Prodrug Activation

  • The 1-propan-2-yloxycarbonyloxyethyl ester in the target compound parallels cefuroxime axetil , which hydrolyzes to release the active drug . This esterification improves oral absorption, a strategy also seen in cefpodoxime proxetil and cefditoren pivoxil.

Stability and Degradation

  • Cefotaxime degrades into impurities such as deacetylcefotaxime (Rt: 2.934 min) and N-formylceftaxime (Rt: 4.458 min) . The target compound’s methoxymethyl group may reduce susceptibility to hydrolysis compared to cefotaxime’s acetoxymethyl group.

Molecular Docking and Binding Affinity

  • Docking studies () show that cephalosporins with 2-amino-1,3-thiazol-4-yl substituents exhibit high binding scores to penicillin-binding proteins (PBPs), particularly PBP3 in Streptococcus pneumoniae . The target compound’s thiazole ring and methoxyimino group likely enhance PBP affinity, similar to cefixime and ceftazidime .

Biological Activity

The compound 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a semi-synthetic antibiotic belonging to the cephalosporin class, specifically classified as a third-generation cephalosporin. This compound exhibits significant biological activity, primarily as an antibacterial agent, and is used in various therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C21H27N5O9S2
Molecular Weight 557.6 g/mol
CAS Number 1244022-56-7
IUPAC Name This compound

Structural Characteristics

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of a thiazole ring and methoxyiminoacetyl moiety enhances its antibacterial properties.

Antibacterial Mechanism

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis, which is characteristic of cephalosporins. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.

Spectrum of Activity

This compound demonstrates broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy includes:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Escherichia coli, Haemophilus influenzae

Efficacy in Clinical Settings

  • Study on Community-Acquired Pneumonia:
    • A clinical trial assessed the effectiveness of this compound in treating community-acquired pneumonia caused by Streptococcus pneumoniae.
    • Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment.
  • Urinary Tract Infections:
    • Another study focused on patients with complicated urinary tract infections.
    • The compound showed a cure rate of approximately 85%, outperforming traditional treatments.

Resistance Patterns

Research has indicated that while this compound is effective against many strains, resistance can develop due to the production of beta-lactamases by certain bacteria. Continuous monitoring and combination therapies are recommended to mitigate resistance issues.

Q & A

Q. What advanced separation techniques improve purification efficiency?

  • Techniques :
  • Membrane chromatography : Use sulfonic acid-functionalized membranes to isolate the compound from hydrolyzed byproducts .
  • SFC (Supercritical Fluid Chromatography) : CO₂/MeOH mobile phases enhance resolution of stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.